N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide
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Overview
Description
N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 4 positions, a piperidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide typically involves the reaction of 3,4-dimethylbenzyl chloride with 4-methylpiperidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylbenzyl chloride: A precursor used in the synthesis of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide.
4-methylpiperidine: Another precursor used in the synthesis.
Benzamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-12-4-5-14(10-13(12)2)11-18-15(19)16(3)6-8-17-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3,(H,18,19) |
InChI Key |
NCTSJTLUGOGIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C |
Origin of Product |
United States |
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